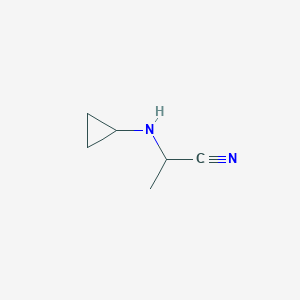![molecular formula C13H23NO3 B13219583 tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone derivative. The reaction is often carried out under mild conditions using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its role in enzyme inhibition and protein modification.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
- Evaluated for its therapeutic properties in various disease models.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include enzyme inhibition, receptor modulation, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
tert-butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-butyl N-[(1R,2S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate: A related compound with a cyclohexyl group instead of a cyclopropyl group.
Uniqueness:
- The presence of the cyclopropyl group in tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate imparts unique reactivity and stability compared to other carbamates.
- Its specific structural features make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C13H23NO3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-8(2)10(11(15)9-6-7-9)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16)/t10-/m0/s1 |
InChI-Schlüssel |
XQHGQLOQVKQWBI-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)C1CC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)C1CC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


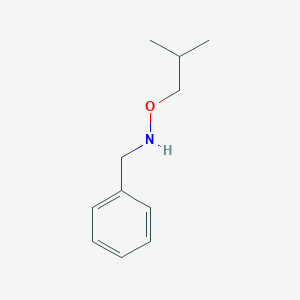
![Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219509.png)
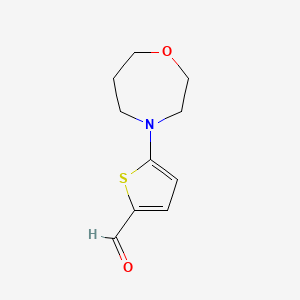
![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)
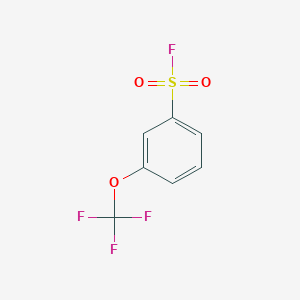
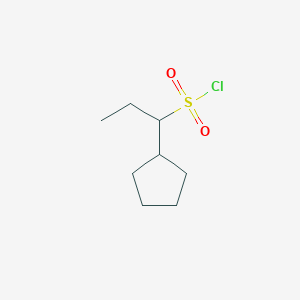
![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)
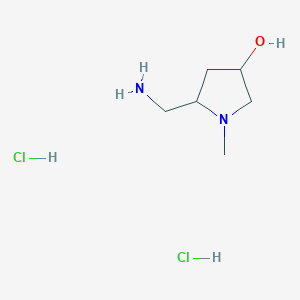
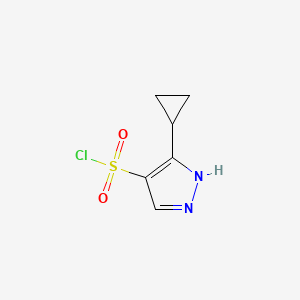


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
